molecular formula C17H12N2O2 B2777493 3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one CAS No. 326913-55-7

3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one

Cat. No. B2777493
CAS RN: 326913-55-7
M. Wt: 276.295
InChI Key: MYVGHDCBGHLCNI-UHFFFAOYSA-N
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Description

3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as GSK-3β inhibitor and has been shown to have a significant impact on biochemical and physiological processes in the body.

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (anti-TB) agents. Tuberculosis (TB) remains a global health challenge, and drug-resistant strains necessitate novel therapeutic approaches. Some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have critically reviewed these compounds, considering their structure–activity relationship, mode of action, and scaffold hopping strategies .

Luminescent Materials and Optoelectronics

Imidazo[1,2-a]pyridine derivatives have found applications in optoelectronic devices due to their luminescent properties. These compounds serve as versatile building blocks for materials science, including organic light-emitting diodes (OLEDs), sensors, and imaging agents. Their emission properties make them valuable for confocal microscopy and other imaging techniques .

Antimicrobial Activity

Studies have explored the antibacterial and antifungal properties of imidazo[1,2-a]pyridine derivatives. Researchers evaluate their efficacy by measuring the diameters of zones of inhibition against various pathogens. These compounds show promise as potential antimicrobial agents .

Organic Synthesis and Functionalization

Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis. Researchers have developed efficient strategies for their direct functionalization, enabling the construction of diverse imidazo[1,2-a]pyridine derivatives. These compounds find applications beyond medicinal chemistry, including in materials science and other fields .

properties

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-11-5-4-8-19-10-14(18-16(11)19)13-9-12-6-2-3-7-15(12)21-17(13)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVGHDCBGHLCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(8-Methyl-2-imidazo[1,2-a]pyridinyl)-1-benzopyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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